2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, azetidinyl, thiazolyl, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Synthesis of the azetidinyl moiety: The azetidinyl ring can be formed by cyclization of a β-amino ester with a suitable electrophile.
Coupling of the thiazole and azetidinyl moieties: The thiazole and azetidinyl rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the benzodiazole ring: The benzodiazole ring can be synthesized by cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.
Final coupling: The final compound can be obtained by coupling the cyclopropyl group to the benzodiazole ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and benzodiazole rings, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzodiazole rings.
Reduction: Reduced derivatives of the thiazole and benzodiazole rings.
Substitution: Substituted derivatives at the thiazole and benzodiazole rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the biological activity of thiazole and benzodiazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interaction with specific molecular targets in the central nervous system. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole: shares structural similarities with other thiazole and benzodiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological activity and pharmacological properties. The presence of the cyclopropyl group, in particular, may enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
5-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-12-17(23-11-19-12)10-21-8-14(9-21)22-16-5-3-2-4-15(16)20-18(22)13-6-7-13/h2-5,11,13-14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWETHVFNVIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.